molecular formula C9H16N2 B14263771 5-butyl-4-ethyl-1H-imidazole CAS No. 161095-95-0

5-butyl-4-ethyl-1H-imidazole

Cat. No.: B14263771
CAS No.: 161095-95-0
M. Wt: 152.24 g/mol
InChI Key: LJIAAIOUUCAFLO-UHFFFAOYSA-N
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Description

5-butyl-4-ethyl-1H-imidazole: is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of butyl and ethyl substituents at the 5th and 4th positions, respectively. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-4-ethyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of imidazoles often involves condensation reactions, aza-Wittig reactions, and heterocyclic rearrangements. These methods are scalable and can be optimized for high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-butyl-4-ethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Chemistry: In chemistry, 5-butyl-4-ethyl-1H-imidazole is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, imidazoles are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and antifungal properties .

Medicine: Imidazoles, including this compound, are explored for their therapeutic potential. They are components of several drugs used to treat infections, inflammation, and other medical conditions .

Industry: In the industrial sector, imidazoles are used in the production of polymers, dyes, and other materials. Their stability and reactivity make them suitable for various applications .

Mechanism of Action

The mechanism of action of 5-butyl-4-ethyl-1H-imidazole involves its interaction with specific molecular targets. Imidazoles generally inhibit enzymes such as cytochrome P450 14α-demethylase, leading to changes in cell membrane composition and function. This inhibition can result in the disruption of cellular processes, making imidazoles effective as antimicrobial agents .

Comparison with Similar Compounds

Uniqueness: 5-butyl-4-ethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl and ethyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

161095-95-0

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

5-butyl-4-ethyl-1H-imidazole

InChI

InChI=1S/C9H16N2/c1-3-5-6-9-8(4-2)10-7-11-9/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

LJIAAIOUUCAFLO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=CN1)CC

Origin of Product

United States

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